N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine
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Overview
Description
N’'-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a unique structure combining an imidazole ring, a thiazole ring, and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’'-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’'-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N’'-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and thiazole derivatives, such as:
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- 2-(Butylamino)ethanethiol
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile .
Uniqueness
N’'-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88723-94-8 |
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Molecular Formula |
C11H17N7S |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[4-[2-(butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H17N7S/c1-2-3-4-14-10-15-5-7(16-10)8-6-19-11(17-8)18-9(12)13/h5-6H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18) |
InChI Key |
VYWONUXUWPGTSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
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